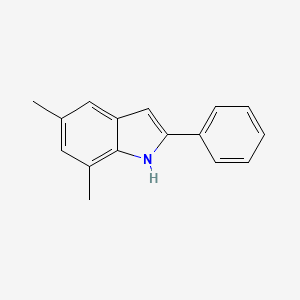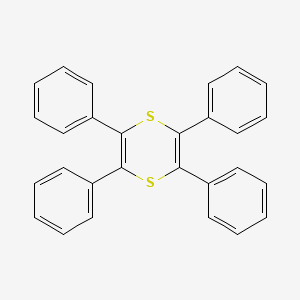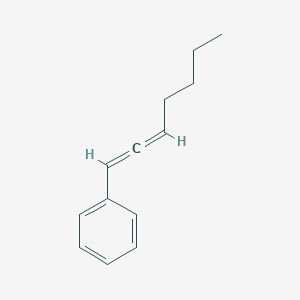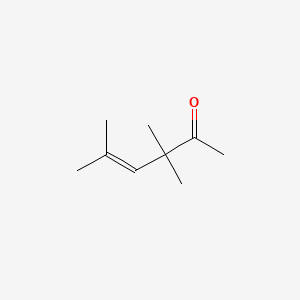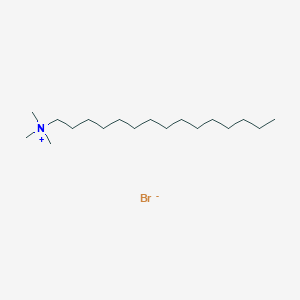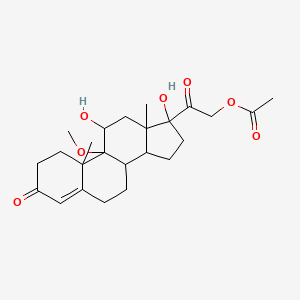
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2-phenylethene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is an organic compound known for its unique chemical structure and properties. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by methyl groups and a phenyl group. This compound is used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine typically involves the reaction of ethylenediamine with methyl iodide and phenylacetylene under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of hydrogen atoms with methyl groups and the addition of the phenyl group.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, and amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Compounds with new functional groups replacing the methyl or phenyl groups
Scientific Research Applications
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is utilized in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Applied in the production of polymers, resins, and other advanced materials due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with a simpler structure, lacking the phenyl group.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another related compound with a longer carbon chain.
Uniqueness
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.
Properties
CAS No. |
10596-51-7 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-N,1-N,1-N',1-N'-tetramethyl-2-phenylethene-1,1-diamine |
InChI |
InChI=1S/C12H18N2/c1-13(2)12(14(3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
CBPMZOBOCGQWGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CC1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



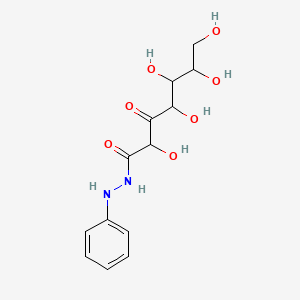
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)

